molecular formula C21H32O2 B021107 methyl (1R,4aS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate CAS No. 19907-21-2

methyl (1R,4aS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate

Cat. No. B021107
CAS RN: 19907-21-2
M. Wt: 316.5 g/mol
InChI Key: GTFNGUBYWRFHMR-GFOJFJKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,4aS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate is a complex chemical compound that has gained significant attention in the scientific community. This compound is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

  • Chemical Structure and Molecular Configuration :

    • The compound has been identified in various structural analyses, revealing its complex molecular configuration. It features three six-membered rings with planar, half-chair, and chair conformations, and two cyclohexane rings forming a trans ring junction. These structural characteristics are stabilized by intermolecular hydrogen bonds, highlighting its potential for diverse chemical interactions (Rao, Song, & Shang, 2009).
  • Synthesis and Derivatives :

    • Research has focused on synthesizing derivatives of this compound, exploring the transformation of its core structure for potential applications in various fields. These derivatives have been synthesized from base compounds like nor-dehydroabietylamine and benzaldehyde, demonstrating the compound’s versatility in chemical synthesis (Rao, Wu, Song, & Shang, 2009).
  • Potential in Pharmaceutical Research :

    • The compound's structural complexity and synthetic versatility suggest potential applications in pharmaceutical research, particularly in the development of novel drug compounds. Its ability to form stable crystal structures and engage in diverse chemical reactions makes it a candidate for further investigation in drug design and development (Wu, Rao, Wang, Song, & Yao, 2009).
  • Applications in Organic Chemistry and Material Science :

    • Studies have also explored the compound's role in organic chemistry, particularly in the synthesis of complex organic molecules. Its unique chemical structure lends itself to being a building block for more complicated molecular architectures, potentially useful in material science and organic synthesis (Baker, Knox, & Rogers, 1991).

properties

CAS RN

19907-21-2

Product Name

methyl (1R,4aS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

methyl (1R,4aS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate

InChI

InChI=1S/C21H32O2/c1-6-19(2)13-10-16-15(14-19)8-9-17-20(16,3)11-7-12-21(17,4)18(22)23-5/h6,17H,1,7-14H2,2-5H3/t17-,19+,20-,21-/m1/s1

InChI Key

GTFNGUBYWRFHMR-GFOJFJKKSA-N

Isomeric SMILES

C[C@@]1(CCC2=C(C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C=C

SMILES

CC1(CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)OC)C)C=C

Canonical SMILES

CC1(CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)OC)C)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1R,4aS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate
Reactant of Route 2
methyl (1R,4aS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate
Reactant of Route 3
methyl (1R,4aS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate
Reactant of Route 4
methyl (1R,4aS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate
Reactant of Route 5
methyl (1R,4aS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate
Reactant of Route 6
methyl (1R,4aS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate

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